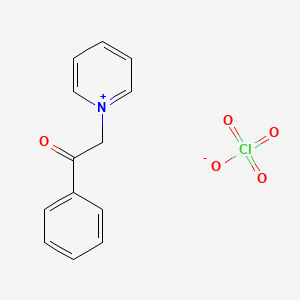
Ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The thiadiazole intermediate is subjected to acylation with 4-butoxybenzoyl chloride in the presence of a base like pyridine, forming the desired amide linkage.
Esterification to form the ethyl acetate group
The final product is obtained by reacting the intermediate with ethyl chloroacetate in the presence of a base such as triethylamine, facilitating the formation of the ester functional group.
Industrial production methods would likely involve optimizing these reaction conditions for large-scale synthesis, focusing on factors such as yield, purity, and cost-effectiveness.
Méthodes De Préparation
The synthesis of ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, including the formation of the thiadiazole core, acylation reactions, and esterification processes. A common synthetic route is as follows:
Formation of the 1,3,4-thiadiazole core
Starting from thiosemicarbazide and a suitable carboxylic acid derivative (e.g., acetic anhydride), the thiadiazole ring is formed through cyclization under acidic conditions.
Analyse Des Réactions Chimiques
Ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: : The sulfur atom within the thiadiazole ring can be oxidized using agents such as hydrogen peroxide or peracids, potentially leading to sulfoxides or sulfones.
Reduction: : The compound may be reduced at the amide or ester functional groups using reagents like lithium aluminum hydride, resulting in corresponding alcohols and amines.
Substitution: : Nucleophilic substitution reactions can occur at the ethyl acetate group or the aromatic ring, with common reagents including sodium hydride or alkyl halides.
Hydrolysis: : Both the ester and amide bonds can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.
Major products from these reactions vary depending on the conditions and reagents used, but they generally involve modifications to the core thiadiazole structure or the attached functional groups.
Applications De Recherche Scientifique
Ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate finds applications in several scientific domains:
Chemistry: : It serves as an intermediate for synthesizing other complex molecules, particularly those with potential pharmaceutical or agrochemical properties.
Biology and Medicine: : Thiadiazole derivatives, including this compound, are investigated for their antimicrobial, anti-inflammatory, and anticancer activities. They may act as enzyme inhibitors or modulators of biological pathways.
Industry: : Due to its specific chemical properties, it could be used in the development of novel materials or additives in polymer chemistry.
Mécanisme D'action
The biological activity of ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is influenced by its interactions with molecular targets such as enzymes or receptors. The thiadiazole ring and the amide group can facilitate binding to active sites through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The exact mechanism depends on the specific target, but it often involves inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Compared to other thiadiazole derivatives, ethyl 2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibits unique features due to its butoxybenzamido group, which can enhance lipophilicity and influence biological activity. Similar compounds include:
Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate: : Lacks the butoxybenzamido group and exhibits different biological profiles.
Methyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: : Contains a methoxy group instead of butoxy, affecting solubility and reactivity.
These comparisons highlight the impact of varying substituents on the chemical and biological properties of thiadiazole derivatives.
Now you have a comprehensive breakdown of this intriguing compound. What's next on your exploration agenda?
Propriétés
IUPAC Name |
ethyl 2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-3-5-10-24-13-8-6-12(7-9-13)15(22)18-16-19-20-17(26-16)25-11-14(21)23-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMAXKXMVATXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Fluoro-2-methylbenzo[d]oxazole](/img/structure/B2804639.png)


![4,6-Dimethyl-2-[(4-methylphenyl)sulfinyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2804642.png)


![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2804648.png)





